n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine
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Overview
Description
N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole coreThe reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts under various conditions .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives, including this compound, often involve scalable and eco-friendly processes. These methods may include solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoxazole derivatives .
Scientific Research Applications
N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine include other benzoxazole derivatives such as:
- 2-(2,4-Dichloroquinolin-8-yl)benzoxazole
- 2-(4-Methoxyphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N'-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C16H15N3O2/c1-10(17)18-11-7-8-15-13(9-11)19-16(21-15)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H2,17,18) |
InChI Key |
CVNROUNWZIUOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3OC)N |
Origin of Product |
United States |
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